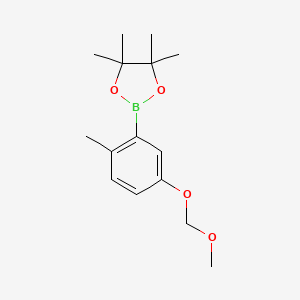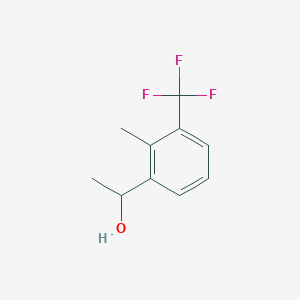![molecular formula C10H8BrNO3S B15362501 Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B15362501.png)
Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by the presence of a bromo group at the 2-position, a methoxy group at the 4-position, and a carboxylate ester group at the 6-position of the benzo[d]thiazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 2-amino-4-methoxybenzoic acid and thionyl chloride.
Reaction Steps: The process involves converting the amino group to an amide, followed by cyclization to form the thiazole ring. Subsequent bromination and esterification steps yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the bromo group to a more oxidized state.
Reduction: Reduction reactions may involve the reduction of the carboxylate ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation Products: Brominated derivatives and carboxylic acids.
Reduction Products: Alcohols and corresponding esters.
Substitution Products: Various substituted thiazoles with different functional groups.
Applications De Recherche Scientifique
Chemistry: Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored the use of thiazole derivatives in drug development. These compounds have been studied for their potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism by which Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological or medical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 6-methoxybenzo[d]thiazole-2-carboxylate: This compound is structurally similar but lacks the bromo group at the 2-position.
2-methylbenzo[d]thiazole: Another thiazole derivative with a methyl group at the 2-position instead of a bromo group.
Uniqueness: Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate is unique due to the presence of both bromo and methoxy groups, which can influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C10H8BrNO3S |
|---|---|
Poids moléculaire |
302.15 g/mol |
Nom IUPAC |
methyl 2-bromo-4-methoxy-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C10H8BrNO3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3 |
Clé InChI |
YVEDWWBAPREOBF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


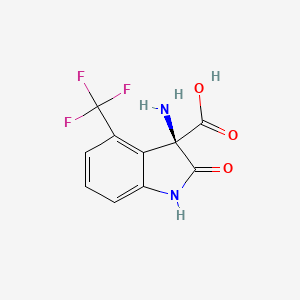
![6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid](/img/structure/B15362424.png)
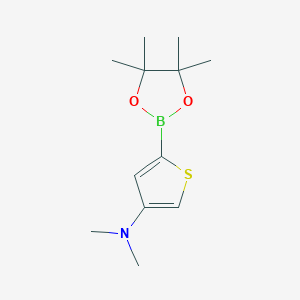
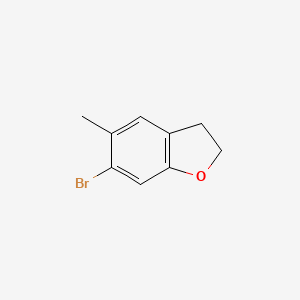

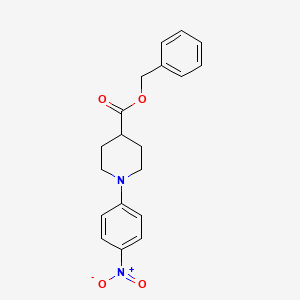
![1-Amino-3-methylthiobenzo[f]quinazoline](/img/structure/B15362451.png)

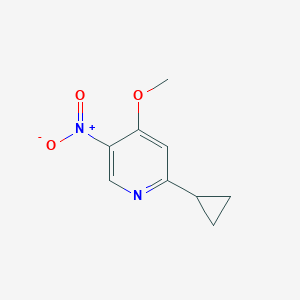
![tert-butyl 3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15362479.png)
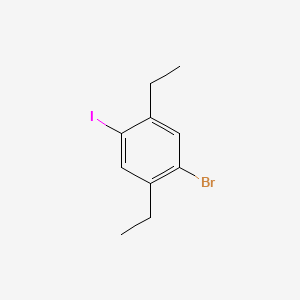
![Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B15362486.png)
